![molecular formula C21H23N5OS B3005941 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 321998-06-5](/img/structure/B3005941.png)

1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

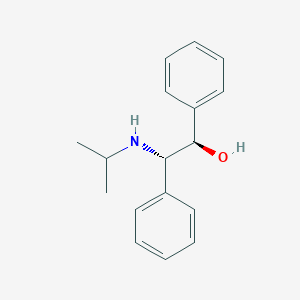

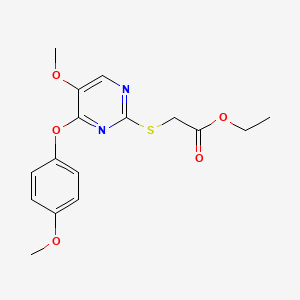

The compound "1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol" is a bipyrazole derivative, which is a class of compounds known for their diverse range of biological activities and potential applications in various fields, including corrosion inhibition and pharmaceuticals. Bipyrazoles are characterized by their two pyrazole rings, which can be substituted with various functional groups to alter their chemical and physical properties.

Synthesis Analysis

The synthesis of bipyrazole derivatives often involves the condensation of different pyrazole-containing compounds. For instance, the synthesis of heteroscorpionate tris(pyrazolyl)borate anionic ligands, which are structurally related to bipyrazoles, has been described through the condensation of KBH4 with 3-phenylpyrazole and 3,5-di-tert-butylpyrazole . Similarly, the synthesis of the title compound would likely involve strategic condensation reactions to incorporate the phenyl, thiazolyl, tert-butyl, and hydroxy functional groups into the bipyrazole framework.

Molecular Structure Analysis

The molecular structure of bipyrazole derivatives can be complex, with the potential for various tautomeric forms. For example, 1-phenyl-3-methylpyrazol-2-in-5-thione, a related compound, exists in different tautomeric forms depending on the phase (crystalline or solution) and is stabilized by intermolecular or intramolecular hydrogen bonds . The molecular structure of the title compound would similarly be influenced by its substituents and the potential for hydrogen bonding, which could be elucidated through techniques such as X-ray crystallography.

Chemical Reactions Analysis

Bipyrazole derivatives can participate in various chemical reactions, including tautomeric transformations and complexation with metals. The reactivity of such compounds can be studied using spectroscopic methods like 1H NMR, as demonstrated by the reactivity studies of high-spin cobalt(II) complexes with related ligands . The title compound may also exhibit interesting reactivity patterns, potentially forming complexes with metals or undergoing transformations influenced by its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyrazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of tert-butyl groups can significantly impact the solid-state structure and solubility of these compounds . Theoretical studies using density functional theory (DFT) can predict properties such as corrosion inhibition efficiency, energy gap, and electron transfer capabilities, which are relevant for understanding the behavior of these compounds in various environments . The title compound's properties would be similarly influenced by its tert-butyl, phenyl, thiazolyl, and hydroxy groups, affecting its potential applications.

Wissenschaftliche Forschungsanwendungen

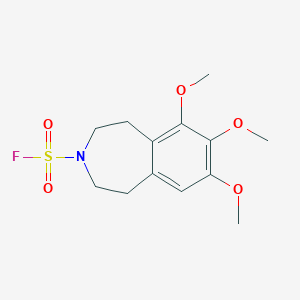

Corrosion Inhibition

One notable application of bipyrazolic compounds, which includes derivatives similar to the specified chemical, is as corrosion inhibitors. For instance, a density functional theory (DFT) study on bipyrazolic-type organic compounds demonstrated their potential as corrosion inhibitors, highlighting their efficiency and reactivity in this context (Wang et al., 2006).

Fluorescent Sensing

Hydroxypyrazole-based ligands, related to the chemical , have shown potential as fluorescent sensors. A study reported the synthesis of such ligands and their ability to serve as a ratiometric fluorescent sensor for Zn(II) ions, demonstrating significant photochemical properties (Formica et al., 2018).

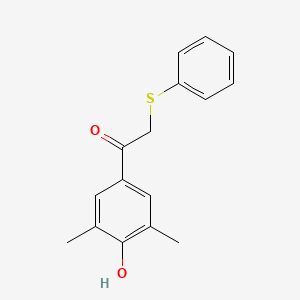

Synthesis of Sterically Hindered Compounds

Compounds containing elements similar to 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol have been used in the synthesis of sterically hindered compounds. For instance, the condensation of thioglycolic acid with azomethines derived from similar compounds facilitated the creation of sterically hindered thiazolidin-4-ones (Silin et al., 2000).

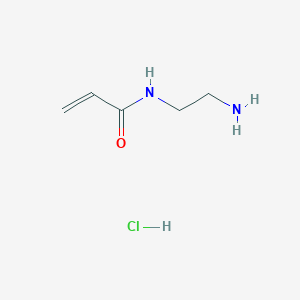

Antimicrobial and Antifungal Applications

Derivatives of bipyrazol compounds have been synthesized and evaluated for antimicrobial and antifungal activities. For example, a study synthesized such compounds and tested them against various bacterial and fungal species, finding them effective in certain scenarios (Aggarwal et al., 2013).

Inhibition of Iron Corrosion

Studies have shown that bipyrazolic compounds can effectively inhibit the corrosion of iron in acidic media. These compounds, including isomers related to the specified chemical, were found to act as efficient corrosion inhibitors (Chetouani et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Thiazoles have been the subject of much research due to their wide range of biological activities, and it is likely that this research will continue in the future . For example, molecular docking studies have suggested that certain thiazole compounds could be potent inhibitors for the SARS-CoV-2 virus .

Eigenschaften

IUPAC Name |

4-(2-tert-butyl-5-methylpyrazol-3-yl)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-13-11-17(26(23-13)21(3,4)5)18-14(2)24-25(19(18)27)20-22-16(12-28-20)15-9-7-6-8-10-15/h6-12,24H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBKCUFYKALXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)